molecular formula C12H9NO2 B1609287 (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid CAS No. 24139-57-9

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid

Cat. No. B1609287
CAS RN: 24139-57-9
M. Wt: 199.2 g/mol
InChI Key: UBDXZYYYWGIRGN-VCABWLAWSA-N
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Description

“(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid”, also known as α-Cyano-5-phenyl-2,4-pentadienic acid, is a synthetic organic compound . It acts as an antagonist of the mitochondrial pyruvate carrier .


Molecular Structure Analysis

The molecular structure of “(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid” includes a cyano group (-C#N) and a phenyl group (C6H5) attached to a penta-2,4-dienoic acid backbone . The compound’s molecular weight is 199.209 .

Scientific Research Applications

Inhibition of Root Gravitropism

  • Essential Structural Features for Inhibition : The specific structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, an analogue of (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid, are crucial for its activity as a selective inhibitor of root gravitropic bending in plants like lettuce radicles. Key features include the (2Z,4E) diene unit, the aromatic ring, and the carboxylic acid moiety (Shindo et al., 2020).

Chemical Synthesis and Reactivity

  • Reaction with Benzene : The compound reacts with benzene in trifluoromethanesulfonic acid, producing diverse carbocyclic compounds. This demonstrates its potential as a versatile reagent in organic synthesis (Ismagilova et al., 2020).
  • Synthesis of Troponoid-Based Compounds : It has been used in the synthesis of conjugated 1,3-diene-bearing troponoid-based compounds, indicating its utility in the development of novel organic molecules (Gao, Yan, & Li, 2012).

Pharmaceutical Applications

  • Antifungal Potential : Derivatives of the compound, such as 2-cyano-5-phenylpenta-2,4-dienoic acid, have demonstrated significant antifungal activity against pathogens like Alternaria alternata (Mehton, Rai, & Sharma, 2009).
  • Histone Deacetylase Inhibition : Some hydroxyamides derived from (2E,4E)-5-arylpenta-2,4-dienoic acid are potent inhibitors of histone deacetylase, important for cancer research and therapy (Marson et al., 2004).

Solar Cell Applications

  • Adsorption Dynamics on TiO2 : The compound and its derivatives have been studied for their adsorption dynamics on TiO2 surfaces, relevant for solar cell technology. This involves understanding the impact of ligand substitution and water co-adsorption on their electronic properties (Manzhos, Segawa, & Yamashita, 2012).

properties

IUPAC Name

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H,14,15)/b7-4+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDXZYYYWGIRGN-VCABWLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid

CAS RN

24139-57-9
Record name NSC157422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

To a solution of cyano acetic acid in 200 ml of 10% aqueous potassium hydroxide was added trans-cinnamaldehyde (26 g). The mixture was stirred at 35° C. for 2 hrs. and acidified with 100 ml of conc. hydrochloric acid. The solid was collected and washed to yield 2-cyano-5-phenyl-2,4-pentadienoic acid (36 g, 90% yield), m.p. 196° C. Recrystallized from ethanol yielded pure product, m.p. 211° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Monopoli, G Ventura, A Aloia, F Ciriaco, A Nacci… - Molecules, 2022 - mdpi.com
A significant area of study and upgrading for increasing sensitivity and general performances of matrix-assisted laser-desorption ionization (MALDI) mass spectrometry (MS) is related to …
Number of citations: 3 www.mdpi.com
SR Waghmare - 2021 - nopr.niscpr.res.in
A simple and selective green methodology has been successfully developed for Knoevenagel condensation in polyethylene glycol-400 using 10 mol % ammonium chloride as catalyst. …
Number of citations: 2 nopr.niscpr.res.in
YO Sharma, MS Degani - Green Chemistry, 2009 - pubs.rsc.org
Cost-effective and carbon dioxide absorbing ionic liquid, tri-(2-hydroxyethyl) ammonium acetate, was shown to perform multiple roles in Knoevenagel condensation. It acted as an …
Number of citations: 41 pubs.rsc.org

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